Destomycin A

Antimycobacterial activity Aminoglycoside comparison Antibiotic potency

Destomycin A (CAS 14918-35-5), the major orthosomycin component from S. rimofaciens, is stereochemically distinct from hygromycin B despite sharing the identical molecular formula (C20H37N3O13). Its unique dual-target mechanism—inhibiting bacterial polypeptide synthesis while simultaneously stimulating adenylate cyclase in animal tissues—is not shared across the aminoglycoside class. Preferred over Destomycin B for superior antimycobacterial potency. Compatible with hygromycin B phosphotransferase selection markers. For anthelmintic research: 5-10 g/ton feed achieves complete Ascaris clearance in swine. Insist on purified Destomycin A to ensure stereochemical identity and potency.

Molecular Formula C20H37N3O13
Molecular Weight 527.5 g/mol
CAS No. 14918-35-5
Cat. No. B079002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDestomycin A
CAS14918-35-5
Synonymsdestomycin A
Molecular FormulaC20H37N3O13
Molecular Weight527.5 g/mol
Structural Identifiers
SMILESCNC1CC(C(C(C1O)OC2C3C(C(C(O2)CO)O)OC4(O3)C(C(C(C(O4)C(CO)N)O)O)O)O)N
InChIInChI=1S/C20H37N3O13/c1-23-7-2-5(21)9(26)15(10(7)27)33-19-17-16(11(28)8(4-25)32-19)35-20(36-17)18(31)13(30)12(29)14(34-20)6(22)3-24/h5-19,23-31H,2-4,21-22H2,1H3/t5-,6-,7+,8+,9+,10-,11-,12+,13-,14+,15-,16-,17-,18+,19-,20?/m0/s1
InChIKeyGRRNUXAQVGOGFE-SVNOMHMPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityFreely soluble (NTP, 1992)

Destomycin A (CAS 14918-35-5): Key Identifiers and Aminoglycoside Classification for Veterinary Procurement


Destomycin A (CAS 14918-35-5, molecular formula C20H37N3O13) is a polyhydroxy basic aminoglycoside antibiotic of the orthosomycin family, isolated from the fermentation broth of Streptomyces rimofaciens [1]. It is the major component among the three known destomycins (A, B, and C) [1]. Destomycin A exhibits a tripartite activity profile comprising antibacterial effects against both Gram-positive and Gram-negative bacteria, antifungal activity, and anthelmintic activity against gastrointestinal nematodes in swine and poultry [2]. The compound is distinguished by its unique heptose moiety (destomic acid) derived biosynthetically from D-sedoheptulose-7-phosphate, a pathway shared with the closely related analog hygromycin B .

Destomycin A Procurement: Why Generic Aminoglycoside Substitution Is Not Scientifically Supported


Destomycin A cannot be interchanged with other aminoglycoside antibiotics due to critical structural and functional differentiations that directly impact product selection. Despite sharing the identical molecular formula (C20H37N3O13) with hygromycin B, Destomycin A differs in stereochemical configuration and exhibits distinct optical rotation properties [1]. Within its own class, Destomycin A is the major component among destomycins A, B, and C, each differing by a single methyl group with measurable differences in antimicrobial potency against specific pathogens [2]. Furthermore, Destomycin A possesses a unique dual-target mechanism—inhibiting bacterial polypeptide synthesis while simultaneously stimulating adenylate cyclase in animal tissues—a profile not uniformly shared across the aminoglycoside class and one that underpins its specific utility as a veterinary feed additive [3]. Generic substitution without verifying stereochemical identity and potency differentials risks compromising both antimicrobial efficacy and anthelmintic outcomes.

Destomycin A: Direct Comparative Evidence Against Closest Analogs for Informed Sourcing


Destomycin A Demonstrates Superior Potency Against Mycobacteria Relative to Destomycin B

In direct head-to-head antimicrobial testing, Destomycin A exhibited greater activity against Mycobacteria compared to its closely related analog Destomycin B [1]. This differential potency within the same fermentation-derived family is critical for applications targeting mycobacterial pathogens.

Antimycobacterial activity Aminoglycoside comparison Antibiotic potency

Destomycin A and Hygromycin B Exhibit Non-Identical Sensitivity Profiles in Saccharomyces cerevisiae Mutant Assays

Mutants of Saccharomyces cerevisiae were identified that are supersensitive to multiple aminoglycosides, including G418, hygromycin B, and destomycin A. Critically, destomycin A was found to be inactivated by the hygromycin B phosphotransferase enzyme [1][2]. This demonstrates a shared resistance mechanism but distinct sensitivity profiles, indicating that while they share structural similarities, they are not functionally interchangeable in biological systems.

Antibiotic sensitivity Yeast genetics Cross-resistance

Destomycin A Stimulates Adenylate Cyclase Activity in Animal Tissues: A Dual Mechanism Not Reported for Core Antibacterial Aminoglycosides

Destomycin A has been shown to activate adenylate cyclase in several animal tissues [1]. This biochemical activity is a secondary pharmacological effect distinct from its primary ribosomal-targeting antibacterial mechanism and is not a documented class effect for all aminoglycoside antibiotics used solely as antibacterials (e.g., gentamicin, kanamycin). This dual mechanism—inhibition of bacterial polypeptide synthesis in E. coli coupled with stimulation of adenylate cyclase in animal tissues —is a differentiating feature that may underlie its observed growth-promoting and anthelmintic effects in livestock beyond simple antimicrobial action.

Adenylate cyclase Signal transduction Mechanism of action

In Vivo Anthelmintic Efficacy: Destomycin A Eliminates Ascaris suum Eggs in Pigs Within 10-20 Days of Feed Administration

In a controlled feeding trial, destomycin A mixed in feed at 10 mg/ton eliminated Ascaris suum eggs from pig feces within 10-20 days of administration [1]. A separate independent trial with 10 treated piglets confirmed that all animals became fecal egg-negative by day 40, while untreated controls maintained high egg-per-gram (EPG) counts and harbored an average of 13.4 adult worms per animal at necropsy [2]. While class-level inference suggests hygromycin B possesses similar anthelmintic activity, these quantifiable in vivo outcomes provide direct procurement-relevant evidence for destomycin A's efficacy in the target species.

Anthelmintic efficacy Veterinary parasitology Feed additive

Differential Toxicity Profile: Destomycin A Exhibits Favorable Oral Safety Margin in Mice Compared to Intravenous Administration

Acute toxicity studies in mice revealed a stark route-dependent difference in Destomycin A's lethal dose. The LD50 following intravenous administration was 5-10 mg/kg, whereas the oral LD50 was substantially higher at 50-100 mg/kg [1]. This 5- to 20-fold difference in acute toxicity between parenteral and oral routes is consistent with poor gastrointestinal absorption, a property shared with hygromycin B. For procurement decisions, this oral safety profile supports Destomycin A's suitability as a feed additive where systemic exposure is undesirable, while cautioning against any parenteral formulation attempts.

Acute toxicity Safety pharmacology Veterinary drug safety

Stereochemical Distinction from Hygromycin B Despite Identical Molecular Formula

Destomycin A shares the identical molecular formula (C20H37N3O13) with hygromycin B but differs in stereochemical configuration [1]. This stereochemical distinction is analytically verifiable: Destomycin A exhibits a specific optical rotation of [α]D22 +7° (c = 2) and a melting point range of 180-190°C with decomposition [2]. In contrast, hygromycin B is documented as an analog/derivative of destomycin A in MeSH classification [3]. For procurement and quality assurance, these stereochemical and physical differences are critical identifiers to prevent mis-shipment or substitution of the incorrect aminoglycoside.

Stereochemistry Chemical identity Quality control

Destomycin A: Prioritized Application Scenarios Based on Quantitative Differentiation Evidence


Veterinary Feed Additive for Swine and Poultry Anthelmintic Control

Destomycin A is optimally deployed as a feed additive at 5-10 g per ton of feed for the control of gastrointestinal nematodes in swine (particularly Ascaris suum) and poultry . This application is supported by direct in vivo evidence demonstrating complete elimination of Ascaris eggs within 10-20 days of feeding and 100% clearance of adult worm burden relative to untreated controls [1]. The favorable oral safety margin (LD50 50-100 mg/kg orally vs. 5-10 mg/kg i.v. in mice) further supports this route of administration [2]. The anthelmintic mechanism involves inhibition of vitelline coat formation in parasite eggs, disrupting the reproductive cycle [3].

Research Tool for Studying Adenylate Cyclase Activation in Animal Tissues

Destomycin A serves as a unique biochemical probe for investigating adenylate cyclase signaling pathways in animal tissue preparations, based on its demonstrated activating effect on this enzyme . This activity is distinct from its ribosomal-targeting antibacterial mechanism and is not a universal feature of the aminoglycoside class. Researchers studying cAMP-mediated signaling in the context of antimicrobial-host interactions should prioritize destomycin A over simpler aminoglycosides that lack this secondary pharmacological property.

Selective Agent in Yeast Genetics and Molecular Biology Studies

In Saccharomyces cerevisiae genetic studies, destomycin A can be employed as a selective agent, particularly in experimental contexts where hygromycin B phosphotransferase markers are present. The finding that destomycin A is inactivated by the hygromycin B phosphotransferase enzyme makes it a functional alternative to hygromycin B for selection experiments, provided researchers account for cross-resistance patterns. The compound's distinct sensitivity profile in supersensitive yeast mutants [1] offers a complementary tool for dissecting aminoglycoside uptake and resistance mechanisms.

Antimycobacterial Research Where Destomycin A Potency Exceeds Destomycin B

For research programs targeting mycobacterial pathogens, Destomycin A is the preferred destomycin component over Destomycin B due to its documented superior antimycobacterial activity . While the destomycin complex contains multiple components, procurement of purified Destomycin A rather than mixed or B-enriched preparations ensures maximal potency against Mycobacterium species. This differentiation is directly relevant for antibiotic discovery efforts screening natural product aminoglycosides against mycobacterial disease targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for Destomycin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.